3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

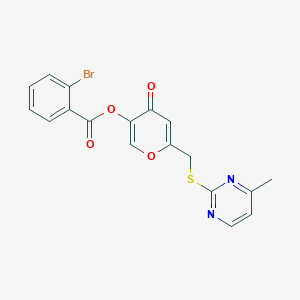

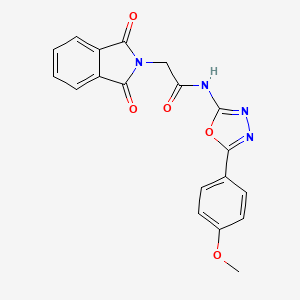

The compound “3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The sec-butylthio group is a sulfur-containing alkyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and 1,2,4-triazole rings in separate steps, followed by their connection via a suitable coupling reaction. The sec-butylthio group could be introduced using a suitable sulfur-containing reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-triazole rings, as well as the sec-butylthio group. The exact arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” would be expected to undergo a variety of chemical reactions. For example, the indole ring might undergo electrophilic substitution, while the 1,2,4-triazole ring might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the aromatic indole ring could impact its solubility, while the sec-butylthio group could contribute to its volatility .科学的研究の応用

Synthesis and Structural Analysis

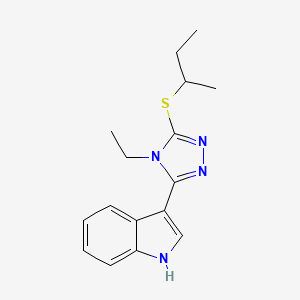

Synthesis of Triazoloindole Derivatives : Research has demonstrated efficient methods for synthesizing triazoloindole derivatives, which are notable for their potential in creating biologically active substances. These compounds, including variations with sec-butylthio and ethyl groups, are synthesized through reactions involving aromatic aldehydes, hydrazinolysis, and alkyl or aralkyl halides, highlighting their versatility in organic synthesis (Younes et al., 1987).

Molecular Docking Studies : Another study focused on the synthesis and structure of 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives containing pyrrole and indole fragments. These compounds were subjected to in silico molecular docking studies against various targets, such as anaplastic lymphoma kinases, demonstrating their potential in drug discovery processes (Hotsulia, 2019).

Medicinal Chemistry Applications

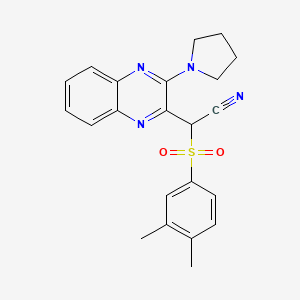

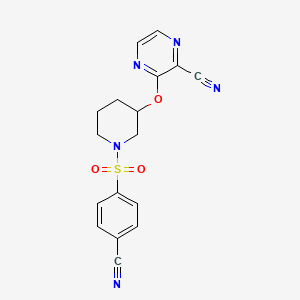

- Antibacterial and Antifungal Activities : The synthesis of novel compounds, specifically triazolyl-indole bearing alkylsulfanyl moieties, was studied, showing that these compounds possess significant antibacterial and antifungal activities. This highlights the potential of sec-butylthio-ethyl-triazolyl-indole derivatives in developing new antimicrobial agents (Boraei et al., 2021).

Chemical Properties and Reactivity

- Catalytic Applications : A study on the catalytic synthesis of bis(indolyl)methanes using trityl chloride highlighted the reactivity of indole derivatives under solvent-free conditions. This research provides insights into green chemistry approaches for synthesizing complex molecules containing indole units (Khalafi‐Nezhad et al., 2008).

Materials Science Applications

- Heterocyclic Compounds Synthesis : Innovative methods have been developed for synthesizing heterocyclic systems by linking indole with 1,2,4-triazole, pyridazine, and quinoxaline rings. Such compounds have potential applications in materials science due to their unique electronic and structural properties (Boraei et al., 2020).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4S/c1-4-11(3)21-16-19-18-15(20(16)5-2)13-10-17-14-9-7-6-8-12(13)14/h6-11,17H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLLNCUGTDGFTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)

![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)